3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3,3-Diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a combination of aromatic rings and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and pyridine rings within its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Coupling Reactions: The thiophene and pyridine rings are then coupled using a cross-coupling reaction such as the Suzuki or Stille coupling, which involves palladium-catalyzed reactions between organoboron or organotin compounds and halides.
Amide Formation: The final step involves the formation of the amide bond through a reaction between the amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the thiophene and pyridine rings, which are known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The amide linkage and aromatic rings suggest it might interact with enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene and pyridine rings.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropanamide: Lacks the thiophene and pyridine rings, making it less versatile in terms of chemical reactivity and biological activity.
N-(Pyridin-3-ylmethyl)propanamide:
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyridine ring, limiting its biological activity.
Uniqueness
The combination of the thiophene and pyridine rings in 3,3-diphenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide makes it unique. This dual presence enhances its potential for diverse applications, from medicinal chemistry to materials science, due to the distinct electronic and structural properties of these heterocycles.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
3,3-diphenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKNRSAFYVZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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